Product packaging for 2-Bromoacrolein(Cat. No.:CAS No. 14925-39-4)

2-Bromoacrolein

Cat. No.: B081055
CAS No.: 14925-39-4
M. Wt: 134.96 g/mol
InChI Key: MDSPECLCFVWIGQ-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification of 2-Bromoacrolein

This compound is an organic compound belonging to the class of unsaturated aldehydes. ontosight.aicymitquimica.com Its systematic IUPAC name is 2-bromoprop-2-enal . uni.luchemspider.com The molecule is a brominated derivative of acrolein (prop-2-enal). ontosight.ai Due to the placement of the bromine atom on the second carbon of the propenal chain, it is also referred to as α-bromoacrolein.

Common synonyms for the compound include:

2-Bromo-2-propenal ontosight.ai

2-Bromoacrylaldehyde ontosight.ai

Alpha-Bromoacrolein cymitquimica.com

From a classification standpoint, this compound is characterized by several key functional groups: an aldehyde, an alkene, and a vinyl bromide. This polyfunctionality makes it a highly reactive and electrophilic species, susceptible to both nucleophilic addition at the carbonyl and conjugate addition at the double bond. ontosight.aicymitquimica.com

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name 2-bromoprop-2-enal
Chemical Formula C₃H₃BrO ontosight.ai
Molecular Weight 134.96 g/mol scbt.com
CAS Number 14925-39-4 scbt.com
Synonyms 2-Bromo-acrylaldehyde, 2-Bromopropenal, α-Bromoacrolein cymitquimica.comscbt.com

Historical Context and Initial Academic Investigations of this compound

The initial significant academic interest in this compound arose not from its synthetic utility but from its identification as a potent, direct-acting mutagen. oup.cominchem.org In the 1970s and 1980s, research into the metabolic pathways of widely used industrial chemicals revealed that this compound was a key toxic metabolite.

A prominent example is its link to the flame retardant tris(2,3-dibromopropyl)phosphate (Tris-BP), which was used extensively in materials like children's sleepwear during the 1970s. oup.com Studies demonstrated that the genotoxicity of Tris-BP was due to its metabolic bioactivation. inchem.org Cytochrome P450-mediated oxidation of Tris-BP was found to produce this compound, which was identified as the major metabolite responsible for binding to DNA. oup.comnih.gov

Similarly, investigations into the toxicity of the nematocide and soil fumigant 1,2-dibromo-3-chloropropane (B7766517) (DBCP) also implicated this compound. Research showed that cytochrome P-450-mediated metabolism of DBCP produced this compound as a major mutagenic product. nih.gov These early studies, focused on toxicology and mechanisms of chemical carcinogenesis, established the significant biological reactivity of this compound and laid the groundwork for future investigations into its interactions with biological macromolecules. inchem.orgnih.gov

Significance of this compound in Organic Chemistry and Related Disciplines

Beyond its role in toxicology, this compound is a significant and versatile reagent in organic synthesis. Its value stems from its high reactivity and the presence of multiple functional groups that can be manipulated to construct complex molecular architectures. ontosight.aiorgsyn.orgorgsyn.org

The compound is a potent electrophile and a good Michael acceptor, readily reacting with nucleophiles. cymitquimica.comwikipedia.org This reactivity has been exploited in various synthetic applications. A key area where this compound has proven particularly useful is in cycloaddition reactions, most notably the Diels-Alder reaction. It serves as a dienophile, reacting with conjugated dienes to form six-membered rings, which are core structures in many natural products and pharmaceuticals. wikipedia.orgorganic-chemistry.org For instance, it has been used in enantioselective Diels-Alder reactions with furan (B31954) and other dienes to produce chiral oxabicyclic derivatives, which are valuable synthetic intermediates. organic-chemistry.org

Furthermore, the diethyl acetal (B89532) of this compound is a widely used synthetic intermediate. orgsyn.orgorgsyn.org Protecting the highly reactive aldehyde group as an acetal allows chemists to perform reactions at other parts of the molecule before deprotecting to reveal the aldehyde for further transformations. This acetal has been instrumental for attaching the 1-(diethoxymethyl)ethenyl group to various substrates in multistep syntheses. orgsyn.orgorgsyn.org

Overview of Key Research Areas Pertaining to this compound

Research pertaining to this compound is diverse, spanning synthetic methodology, natural product synthesis, and mechanistic toxicology. The key areas of investigation are summarized below.

Table 2: Major Research Areas Involving this compound

Research AreaDescription of Research FocusKey Findings
Asymmetric Catalysis Development of enantioselective reactions, particularly Diels-Alder cycloadditions, using this compound as a dienophile.Chiral indium(III) and oxazaborolidine-based catalysts have been successfully used to achieve high enantioselectivity in the synthesis of chiral cyclohexenes and 7-oxabicyclo[2.2.1]heptene derivatives. organic-chemistry.org
Total Synthesis Use of this compound as a key building block in the synthesis of complex natural products.It has been employed in the construction of the perhydroquinoline core of the alkaloid aspidophytine (B1246401) via a Diels-Alder reaction followed by a spontaneous intramolecular substitution. bilkent.edu.tr
Mechanistic Toxicology Investigation of this compound as a genotoxic metabolite of industrial chemicals like Tris-BP and DBCP.Identified as a potent, direct-acting mutagen formed via cytochrome P450 oxidation. Studies have detailed its formation pathways and its covalent binding to DNA. oup.comnih.govnih.gov
DNA Adduct Formation Characterization of the specific chemical structures formed when this compound reacts with DNA.Research has shown that this compound reacts with nucleosides. It forms adducts with thymidine (B127349), such as 3-(2"-bromo-3"-oxopropyl)thymidine, and also reacts with deoxyguanosine and deoxycytidine. researchgate.net

These research areas highlight the dual nature of this compound: a valuable tool for the synthetic chemist and a molecule of significant interest for the toxicologist. Its continued study provides insights into fundamental chemical reactivity, the design of new synthetic methods, and the molecular mechanisms of toxicity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3BrO B081055 2-Bromoacrolein CAS No. 14925-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoprop-2-enal
Source PubChem
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InChI

InChI=1S/C3H3BrO/c1-3(4)2-5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSPECLCFVWIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50931491
Record name 2-Bromopropenal
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Molecular Weight

134.96 g/mol
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CAS No.

14925-39-4, 1425-39-4
Record name 2-Propenal, 2-bromo-
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Record name 2-Bromoacrolein
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Record name 2-Bromoacrolein
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Record name 2-Bromoacrolein
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Synthesis and Preparation Methodologies of 2 Bromoacrolein

Traditional Synthetic Routes to 2-Bromoacrolein

Traditional laboratory synthesis of this compound has primarily relied on direct bromination and reactions involving multi-brominated precursors.

Bromination of Acrolein

The direct bromination of acrolein represents a fundamental method for the synthesis of this compound. ontosight.aicdnsciencepub.com This process typically involves the reaction of acrolein with bromine, often in the presence of a catalyst, to yield the desired product. ontosight.ai One specific method involves the addition of dimethyl sulfide (B99878) to a solution of bromine in carbon tetrachloride at low temperatures, followed by the introduction of acrolein. cdnsciencepub.com The resulting intermediate is then treated with a sodium bicarbonate solution to produce this compound. cdnsciencepub.com However, the synthesis can be complicated by the propensity of acrolein to polymerize. orgsyn.org

Reaction of 2,2,3-Tribromopropanal (B104087) with o-nitro-p-substituted-anilines

An alternative route involves the reaction of 2,2,3-tribromopropanal with ortho-nitro-para-substituted-anilines. researchgate.netresearchgate.net This reaction has been utilized in Skraup-type cyclizations to produce 3-bromoquinolines in good yields. researchgate.net The process demonstrates the reactivity of 2,2,3-tribromopropanal as a precursor in forming complex heterocyclic structures. researchgate.net

Advanced and Green Chemistry Approaches for this compound Synthesis

While traditional methods are established, research has also moved towards more advanced and environmentally conscious synthetic strategies. These approaches often focus on improving efficiency and reducing hazardous byproducts. For instance, the use of chiral Lewis acid catalysts, such as those derived from oxazaborolidines, has been explored in Diels-Alder reactions involving this compound to achieve high enantioselectivity. scielo.brharvard.edu Such catalytic methods are pivotal in asymmetric synthesis, allowing for the creation of specific stereoisomers. scielo.br Furthermore, tandem reactions, like the Diels-Alder/ene reaction, have been shown to create multiple stereogenic centers in a single operation starting from this compound, offering a powerful tool for efficient molecular construction. iastate.edu

Precursors and Starting Materials in this compound Synthesis

Beyond direct synthesis, this compound is also known to be a metabolic or biotransformation product of certain industrial chemicals and environmental pollutants.

Tris(2,3-dibromopropyl)phosphate (Tris-BP) Metabolism

The flame retardant tris(2,3-dibromopropyl)phosphate (Tris-BP) can be metabolically activated to form this compound. inchem.orgnih.goviarc.frebi.ac.ukoup.comnih.govnih.gov This biotransformation is primarily mediated by the cytochrome P450 enzyme system. inchem.orgnih.goviarc.froup.com The process involves the oxidation at the terminal (C-3) carbon of the propyl groups of Tris-BP. nih.govebi.ac.uk This oxidative dehalogenation is followed by a β-elimination reaction, which breaks the phosphoester bond and releases this compound. iarc.fr Studies using deuterated analogs of Tris-BP have confirmed that this pathway is a significant contributor to the formation of this reactive metabolite. nih.govebi.ac.uk

1,2-Dibromo-3-chloropropane (B7766517) (DBCP) Biotransformation

The nematocide 1,2-dibromo-3-chloropropane (DBCP) is another compound that can be converted to this compound through metabolic processes. nih.govnih.gov This biotransformation is also dependent on cytochrome P-450-mediated oxidation. nih.gov The proposed mechanism involves an initial oxidative dehalogenation at the C-1 position of DBCP, which is then followed by a spontaneous beta-elimination reaction to yield this compound. nih.gov The formation of this compound from DBCP has been demonstrated in studies using rat liver microsomes. nih.gov

Catalytic Systems in this compound Synthesis

The formation of this compound can be achieved through biocatalytic routes, particularly involving metabolic enzyme systems. One of the most notable pathways is the oxidative metabolism of certain organophosphate compounds by cytochrome P-450 enzymes.

Cytochrome P-450-Mediated Oxidative Metabolism in this compound Formation

The metabolic conversion of the flame retardant tris(2,3-dibromopropyl) phosphate (B84403) (Tris-BP) into this compound is a well-documented process mediated by the cytochrome P-450 (CYP450) enzyme system. nih.govoup.com This biochemical transformation is an oxidative process dependent on the presence of NADPH and oxygen. nih.gov Research using rat liver microsomes has been instrumental in elucidating this pathway. nih.gov

The formation of this compound from Tris-BP is catalyzed by cytochrome P-450, which leads to the liberation of bromide ions. nih.gov The proposed mechanism involves an initial oxidation, specifically a hydroxylation or hydrogen radical abstraction, at a terminal -CH2Br group (the C-3 carbon) of one of Tris-BP's propyl chains. oup.com This step is followed by a spontaneous dehydrohalogenation and a dehydrophosphorylation, ultimately yielding this compound. oup.com The identification of this compound as a metabolite was confirmed through gas chromatography/mass spectrometry (GC/MS) analysis of extracts from incubations of rat liver microsomes with Tris-BP. nih.gov

Studies have shown that the rate of this metabolic conversion is significantly influenced by the state of the cytochrome P-450 system. The rates of formation for metabolites like bromide ion and bis(2,3-dibromopropyl)phosphate were markedly increased in liver microsomes isolated from rats pre-treated with phenobarbital, a known inducer of CYP450 enzymes. nih.gov Conversely, the presence of CYP450 inhibitors such as SKF 525-A or metyrapone (B1676538) decreased the formation rates of these metabolites. nih.gov These findings underscore the central role of the cytochrome P-450 system in the generation of this compound from Tris-BP. nih.goviarc.fr

Synthetic Strategies Employing this compound

While this compound itself is a reactive intermediate, its structural motifs are key targets in organic synthesis. Strategies have been developed to construct molecules containing the 2-bromo-1-en-3-ol core, which can be viewed as derivatives of this compound.

Preparation of 2-Bromo-1-alken-3-ols via 1-Bromo-1-lithioethene Addition to Aldehydes

A reliable and practical method for synthesizing 2-bromo-1-alken-3-ols involves the 1,2-addition of 1-bromo-1-lithioethene to various aldehydes and ketones. researchgate.netfigshare.comacs.org This organolithium reagent provides an effective route to construct the C(Br)-C(OH) bond, offering an alternative to methods that use this compound directly. acs.org

The synthesis is typically carried out at very low temperatures, around -105 °C to -110 °C, to ensure clean 1,2-addition and maintain the stability of the organolithium reagent. figshare.comacs.org The reaction accommodates a range of aldehydes, including aliphatic, α,β-unsaturated, and aromatic aldehydes, to produce the corresponding 2-bromo-1-alken-3-ols in moderate to excellent yields. acs.org For instance, the reaction of 1-bromo-1-lithioethene with benzaldehyde (B42025) and acrolein results in high yields of the desired adducts. acs.org However, simple aliphatic aldehydes have been reported to give lower yields under similar conditions. acs.org

The scope of the reaction can be expanded to include sterically hindered ketones and carbohydrate-derived ketones through the use of additives. The addition of cerium(III) bromide (CeBr3) as a Lewis acid has been shown to facilitate the reaction with these more challenging substrates. acs.orgacs.org

The following table summarizes the results of the addition of 1-bromo-1-lithioethene to various aldehydes and ketones, demonstrating the versatility of this synthetic method. acs.org

ElectrophileProductYield (%)
Acetone2-Bromo-4-methyl-1-penten-3-ol85
Cyclohexanone1-(1-Bromovinyl)cyclohexan-1-ol91
2-Cyclohexen-1-one1-(1-Bromovinyl)cyclohex-2-en-1-ol81
Benzaldehyde2-Bromo-1-phenyl-1-propen-3-ol87
Acrolein2-Bromo-1,4-pentadien-3-ol83
Isobutyraldehyde2-Bromo-4-methyl-1-penten-3-ol55
Pivalaldehyde2-Bromo-4,4-dimethyl-1-penten-3-ol61

Reactivity and Reaction Mechanisms of 2 Bromoacrolein

Electrophilic Nature of 2-Bromoacrolein

This compound (also known as 2-bromo-2-propenal) is a highly reactive α,β-unsaturated aldehyde. ontosight.ai Its chemical structure, featuring an aldehyde functional group, a carbon-carbon double bond, and a bromine atom, confers a significant electrophilic character to the molecule. ontosight.aicymitquimica.com The electron-withdrawing nature of both the aldehyde group and the bromine atom polarizes the molecule, making it susceptible to attack by nucleophiles at multiple sites. cymitquimica.comontosight.ai

The primary electrophilic centers are the carbonyl carbon and the β-carbon of the double bond. This dual reactivity allows this compound to participate in both 1,2-addition reactions (at the carbonyl group) and 1,4-conjugate addition reactions (at the β-carbon), a characteristic feature of α,β-unsaturated carbonyl compounds. msu.edu The presence of the bromine atom at the α-position further enhances the electrophilicity of the β-carbon, making it a potent Michael acceptor. cymitquimica.com This heightened reactivity is central to its role as a versatile intermediate in organic synthesis and its interactions with biological macromolecules. ontosight.aiontosight.ai

Nucleophilic Addition Reactions of this compound

The pronounced electrophilicity of this compound facilitates its reaction with a variety of nucleophiles, including biologically significant molecules like amino acids and deoxynucleosides. ontosight.ai

This compound readily reacts with thiol-containing compounds such as cysteine and glutathione (B108866). who.int The mechanism often involves an initial conjugate addition (thia-Michael reaction) of the thiol group to the electrophilic β-carbon of the acrolein backbone. nih.govmdpi.com This is followed by an intramolecular displacement of the bromide ion by the newly introduced sulfur atom, which can lead to the formation of a reactive episulfonium ion intermediate. nih.govnih.gov This intermediate is a potent alkylating agent.

Research has shown that the reactive aldehyde group of a this compound adduct can react with the thiol groups in proteins. nih.govebi.ac.ukinchem.org For example, studies investigating the cross-linking potential of this compound demonstrated that a pre-formed adduct of this compound and thymidine (B127349) reacts with cysteine. who.intnih.gov Furthermore, the reaction of this compound with single-stranded DNA in the presence of glutathione resulted in the covalent attachment of glutathione to the DNA, indicating a direct reaction between the thiol and the aldehyde. who.intnih.govebi.ac.uk This reactivity with thiols is a key mechanism in the bioactivation of α-haloacrolyl compounds. nih.govacs.org

The interaction of this compound with nucleophilic sites on amino acids and DNA bases has been a subject of detailed study. While one study found that a this compound:thymidine adduct did not react with lysine (B10760008) or deoxynucleosides in vitro, who.intnih.govinchem.org other research has clearly demonstrated that this compound itself directly forms adducts with various deoxynucleosides under physiological conditions. researchgate.netnih.gov

The reaction of this compound with 2'-deoxycytidine (B1670253) results in the formation of a cyclic exocyclic adduct, identified as 3-(2'-deoxyribosyl)-7,8,9-trihydro-7-hydroxy-8-bromopyrimido[3,4-c]pyrimidin-2-one. nih.gov This reaction creates two new chiral centers at the C-1 and C-2 positions of the original this compound molecule, leading to a mixture of diastereomers. nih.gov

Similarly, this compound reacts with thymidine and 2'-deoxyuridine (B118206). researchgate.netnih.gov The reaction with thymidine yields an unstable adduct, 3-(2"-bromo-3"-oxopropyl)thymidine. researchgate.net With 2'-deoxyuridine, an unstable intermediate, N3-(2"-bromo-3"-oxopropyl)-2'-deoxyuridine, has been isolated and characterized. researchgate.netnih.gov The rates of these reactions are pH-dependent; the reaction with 2'-deoxycytidine is fastest at acidic or neutral pH, whereas the reaction with 2'-deoxyuridine proceeds most rapidly at neutral or basic pH. researchgate.net

NucleosideThis compound Adduct ProductReference
2'-Deoxycytidine3-(2'-deoxyribosyl)-7,8,9-trihydro-7-hydroxy-8-bromopyrimido[3,4-c]pyrimidin-2-one nih.gov
Thymidine3-(2"-bromo-3"-oxopropyl)thymidine (unstable) researchgate.net
2'-DeoxyuridineN3-(2"-bromo-3"-oxopropyl)-2'-deoxyuridine (unstable intermediate) nih.gov

Reaction with Thiols (e.g., Cysteine, Glutathione)

Cycloaddition Reactions Involving this compound

This compound serves as a competent dienophile in cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful method for constructing six-membered rings. tutorialspoint.com

In the Diels-Alder reaction, this compound reacts with a conjugated diene to form a cyclohexene (B86901) derivative. tutorialspoint.com Its reactivity as a dienophile is enhanced by the electron-withdrawing aldehyde group and the α-bromo substituent. This makes it a valuable substrate for creating complex cyclic architectures. scielo.br

To control the stereochemical outcome of the Diels-Alder reaction, chiral Lewis acids are employed as catalysts. These catalysts coordinate to the aldehyde group of this compound, activating it towards cycloaddition and creating a chiral environment that directs the approach of the diene, resulting in high enantioselectivity. scielo.brwiley-vch.de

Several types of chiral Lewis acid catalysts have been successfully used in the asymmetric Diels-Alder reaction with this compound:

Chiral Oxazaborolidine Catalysts: An (S)-tryptophan-derived oxazaborolidine catalyst has been shown to facilitate the Diels-Alder reaction between this compound and cyclopentadiene (B3395910), yielding the corresponding cycloadduct with high yield (95%) and excellent enantioselectivity (99% ee). wiley-vch.de A similar catalyst, derived from N-tosyl (αS,βR)-β-methyltryptophan, has been used for the reaction between this compound and furan (B31954) to produce chiral 7-oxabicyclo[2.2.1]heptene derivatives.

Chiral Indium Complexes: A chiral indium(III) complex, prepared from (S)-BINOL, indium(III) chloride (InCl₃), and allyltributylstannane, effectively catalyzes the cycloaddition of various dienes to this compound, achieving good yields and high enantioselectivities (up to 98% ee). organic-chemistry.org

Chiral Titanium Complexes: A chiral titanium complex derived from BINOL and titanium isopropoxide (Ti(O-i-Pr)₄) catalyzes the Diels-Alder reaction of this compound and cyclopentadiene with high enantioselectivity (97:3). tandfonline.comcapes.gov.br

Catalyst TypeExample CatalystDieneEnantioselectivity (ee)Reference
Chiral Oxazaborolidine(S)-Tryptophan-derivedCyclopentadiene99% wiley-vch.de
Chiral Indium Complex(S)-BINOL/InCl₃/AllyltributylstannaneVariousUp to 98% organic-chemistry.org
Chiral Titanium ComplexBINOL/Ti(O-i-Pr)₄Cyclopentadiene94% (97:3 er) tandfonline.comcapes.gov.br

Diels-Alder Cycloadditions

Transition State Analysis in Diels-Alder Reactions (e.g., s-cis vs. s-trans conformations)

In the context of Diels-Alder reactions, the conformation of the dienophile, this compound, plays a critical role in determining the stereochemical outcome of the cycloaddition. Like other α,β-unsaturated aldehydes, this compound can exist in two planar conformations: the s-trans and s-cis forms, which are in equilibrium through rotation around the C-C single bond. masterorganicchemistry.com For α-bromoacrolein, the s-trans form is generally more stable in its ground state. scielo.br However, the Diels-Alder reaction proceeds through a concerted transition state that requires the diene to be in an s-cis conformation. libretexts.org

Lewis acid catalysis can significantly influence the conformational preference of α,β-unsaturated aldehydes. scielo.br Complexation of a Lewis acid to the carbonyl oxygen can stabilize the s-trans conformation. scielo.brscribd.com However, some studies suggest that for catalyzed Diels-Alder reactions of this compound, an s-cis conformation might be the more reactive form in the transition state, overriding the ground-state preference. scielo.br For instance, in non-catalyzed reactions, s-cis transition states are often more stable, whereas, in BF₃-catalyzed reactions, the endo-s-trans transition state can become the most stable. scielo.br The specific catalytic system used, including steric and electronic interactions in the transition state, ultimately dictates whether the s-cis or s-trans complexed form is favored. scielo.br Research indicates that this compound has a high preference for an s-cis conformation in certain catalyzed reactions, which contributes to high enantioselectivities. ru.nl

Enantioselectivity in Diels-Alder Adduct Formation

High levels of enantioselectivity in the Diels-Alder reaction of this compound have been achieved through the use of chiral Lewis acid catalysts. These catalysts create a chiral environment around the dienophile, directing the approach of the diene to one face of the this compound molecule preferentially.

Remarkable enantioselectivities, often exceeding 95% enantiomeric excess (ee), have been reported. scielo.brnih.govscielo.br For example, the reaction between this compound and cyclopentadiene can yield the corresponding cycloadduct with up to 99% ee. wiley-vch.de The choice of catalyst, solvent, and reaction temperature are crucial factors in controlling the enantioselectivity. The presence of the α-bromo substituent on the acrolein dienophile has been shown to increase enantioselectivity compared to unsubstituted acrolein or even methacrolein (B123484) in certain catalytic systems. scielo.brscielo.br The electronic properties of the catalyst's side-chain can also influence the outcome, with electron-donating substituents sometimes leading to higher enantioselectivity. scielo.br

Specific Examples: Cyclopentadiene, Isoprene, 5-(benzyloxymethyl)-cyclopentadiene as Dienes

The versatility of this compound as a dienophile is demonstrated in its reactions with various dienes, leading to the formation of complex cyclic adducts.

Cyclopentadiene : This is a commonly used diene in reactions with this compound. The reaction, often catalyzed by chiral Lewis acids like titanium or oxazaborolidine complexes, proceeds with high yield and excellent enantioselectivity. scielo.brscielo.brtandfonline.com For instance, using a chiral titanium complex derived from BINOL, the Diels-Alder reaction with cyclopentadiene achieved 97:3 enantioselectivity. tandfonline.com Similarly, (S)-tryptophan derived oxazaborolidine catalysts afford the adduct with at least 200:1 enantioselectivity. scielo.brscielo.br

Isoprene : The reaction of this compound with isoprene, catalyzed by a chiral oxazaborolidine, has been shown to produce the corresponding Diels-Alder adduct in good yield (76%) and high enantioselectivity (96:4). scielo.brscielo.br

5-(benzyloxymethyl)-cyclopentadiene : This substituted diene reacts with this compound in the presence of an enantiomeric oxazaborolidine catalyst to form an important intermediate for prostaglandin (B15479496) synthesis. scielo.br The reaction yields the adduct with high diastereoselectivity (95:5 exo/endo CHO) and enantioselectivity (>96:4). scielo.br

Diels-Alder Reactions of this compound with Various Dienes
DieneCatalyst SystemYield (%)Enantioselectivity (ee %) / RatioReference
CyclopentadieneChiral Titanium-BINOL Complex80-9097:3 e.r. tandfonline.com
Cyclopentadiene(S)-Tryptophan-derived Oxazaborolidine~99>98 (200:1 e.r.) scielo.brscielo.br
Isoprene(S)-Tryptophan-derived Oxazaborolidine7696:4 e.r. scielo.brscielo.br
5-(benzyloxymethyl)-cyclopentadiene(R)-Oxazaborolidine83>96:4 e.r. scielo.br
Chiral Oxazaborolidine Catalysts

Chiral oxazaborolidines, particularly those derived from amino acids like (S)-tryptophan, have proven to be highly effective catalysts for the enantioselective Diels-Alder reactions of this compound. scielo.brresearchgate.net These catalysts function as chiral Lewis acids, activating the dienophile by coordinating to the carbonyl oxygen and thereby lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital).

The structure of the oxazaborolidine catalyst is crucial for high enantioselectivity. For example, a catalyst derived from (S)-tryptophan and n-butylboronic acid provides excellent results. ru.nl In contrast, replacing the indolylmethylene group in the catalyst with smaller groups like phenyl or isopropyl not only decreases the enantioselectivity but can also reverse the absolute facial preference of the cycloaddition. ru.nl

Furthermore, complexes of chiral oxazaborolidines with other Lewis acids, such as aluminum bromide (AlBr₃), have been developed. organic-chemistry.org These complexes can be even more potent, requiring lower catalyst loadings (e.g., 4 mol%) to achieve high yields and enantiopurities across a range of dienes and dienophiles. organic-chemistry.org The use of oxazaborolidine catalysts derived from N-tosyl (αS,βR)-β-methyltryptophan has also been successful in the reaction of this compound with furan, yielding chiral 7-oxabicyclo[2.2.1]heptene derivatives. researchgate.net

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is significant, particularly in the context of its metabolic activation. In biological systems, this compound can be formed via the oxidative metabolism of compounds like the flame retardant tris(2,3-dibromopropyl)phosphate (Tris-BP). nih.govnih.gov This biotransformation is mediated by cytochrome P-450 enzymes in liver microsomes. nih.gov The mechanism involves an initial oxidative dehalogenation at the C-3 position of a propyl group in Tris-BP, followed by a β-elimination reaction to yield this compound. nih.gov

The aldehyde functional group in this compound is susceptible to both oxidation to a carboxylic acid and reduction to an alcohol. Standard laboratory reducing agents can be used to reduce the aldehyde. For instance, in studies of its DNA adducts, sodium borohydride (B1222165) (NaBH₄) was used to reduce the aldehyde group to its corresponding alcohol for characterization purposes. researchgate.netresearchgate.net

Polymerization Reactions of this compound

Due to the presence of a reactive carbon-carbon double bond and an aldehyde group, this compound has the potential to undergo polymerization. cymitquimica.com The synthesis of related 2-haloacrolein acetals from acrolein is often complicated by the ease of polymerization of the unsaturated aldehyde starting material, suggesting that this compound itself is also prone to polymerization, especially under certain conditions such as heat or in the presence of initiators. orgsyn.org In some reaction schemes, preventing the polymerization of intermediates is a key consideration to improve the yield of the desired product. google.com

Rearrangement Reactions and Tautomerism Studies of this compound

While specific named rearrangement reactions like the Claisen or Pinacol rearrangement are typically associated with different functional group arrangements, the principles of molecular rearrangement and tautomerism are relevant to the chemistry of this compound and its derivatives. cambridge.orgwiley-vch.deorganic-chemistry.orglibretexts.org

Tautomerism, the interconversion of constitutional isomers, is a possibility. For example, keto-enol tautomerism could be considered, although the aldehyde form is generally predominant for simple aldehydes. In the context of its adducts, such as those formed with nucleosides, rearrangement reactions have been observed. For instance, adducts formed at one position on a nucleobase can sometimes undergo rearrangement, like the Dimroth rearrangement, to a more stable isomer. researchgate.net The adducts of this compound with thymidine can also undergo transformations to more stable forms. researchgate.net While there is limited direct literature on the tautomerism or rearrangement of the this compound molecule itself under typical laboratory conditions, its reactive nature suggests that its derivatives can participate in such transformations.

Influence of pH on this compound Reactivity

The reactivity of this compound is significantly influenced by the pH of the reaction environment. The ambient pH can dictate the rate of reaction and determine the stability and nature of the resulting products, particularly in reactions with biological nucleophiles such as nucleosides.

Research into the interaction between this compound and thymidine has demonstrated a clear dependence on pH. nih.govoup.com The reaction proceeds with the highest velocity in alkaline conditions, slows considerably in a neutral environment, and does not form products in acidic conditions. nih.govoup.com Specifically, the reaction is most rapid at a pH of 9.2 and less rapid at a pH of 7.4. nih.govoup.comresearchgate.net At a pH of 4.2, no reaction products are observed. nih.govoup.comresearchgate.net This interaction yields an unstable intermediate, N3-(2''-bromo-3''-oxopropyl)thymidine, along with more stable diastereomers of N3-(2''-hydroxy-3''-oxopropyl)thymidine. nih.gov

The influence of pH on reactivity differs depending on the nucleoside. While this compound's reaction with thymidine and 2'-deoxyuridine is fastest at neutral to basic pH, its reaction with 2'-deoxycytidine proceeds most rapidly at acidic or neutral pH. researchgate.netresearchgate.netnih.gov The adducts formed from the reaction with 2'-deoxycytidine are notably unstable in basic solutions, where they undergo ring opening and hydrolytic deamination, ultimately resulting in 2'-deoxyuridine adducts. nih.gov

The table below summarizes the effect of pH on the reaction rate of this compound with various nucleosides.

Table 1: Effect of pH on this compound Reaction Rates with Nucleosides

Reactant pH Condition Reaction Rate Citation
Thymidine 9.2 Most Rapid researchgate.net, nih.gov, oup.com
7.4 Less Rapid researchgate.net, nih.gov, oup.com
4.2 No Products Formed researchgate.net, nih.gov, oup.com
2'-Deoxycytidine Acidic or Neutral Most Rapid researchgate.net, , researchgate.net, nih.gov

This pH-dependent reactivity underscores the complexity of this compound's interactions, where the protonation state of both the electrophile and the nucleophile can govern the reaction pathway and product formation.

Molecular Interactions and Adduct Formation of 2 Bromoacrolein

Interactions with Biomolecules

DNA Adduct Formation by 2-Bromoacrolein

This compound (2BA) is a mutagenic compound that readily interacts with DNA, forming various adducts. nih.govnih.gov Studies have shown that 2BA can become covalently bound to both single-stranded and double-stranded DNA. nih.gov The extent of this binding is influenced by the concentration of 2BA and the structure of the DNA, with more significant binding observed with single-stranded DNA and RNA compared to double-stranded DNA. nih.gov The formation of these DNA adducts is considered a crucial step in the mutagenic activity of this compound.

Reaction with Thymidine (B127349) (e.g., 3-(2″-bromo-3″-oxopropyl)thymidine)

The reaction of this compound with thymidine under physiological conditions results in the formation of several adducts. oup.comnih.gov Initially, an unstable intermediate, N3-(2″-bromo-3″-oxopropyl)thymidine, is formed. nih.govresearchgate.net This adduct is a major product of the in vitro reaction. nih.gov However, due to its instability, it decomposes upon storage. nih.gov

This unstable intermediate is subsequently converted into more stable products, specifically the diastereomers of N3-(2″-hydroxy-3″-oxopropyl)thymidine. nih.govresearchgate.net Over time, these diastereomers can further transform into N3-(2″-oxo-3″-hydroxypropyl)thymidine. oup.comnih.gov The formation of these various thymidine adducts is pH-dependent, occurring most rapidly at pH 9.2, less so at pH 7.4, and not at all at pH 4.2. nih.govoup.com In studies with [3-3H]2BA-modified double-stranded DNA, approximately 22% of the covalently bound radioactivity was found to coelute with decomposition products of the 3-(bromooxypropyl)thymidine adduct, highlighting the significance of this reaction pathway in DNA. nih.gov

To further investigate the unstable 2BA:thymidine adduct, it can be converted to a stable product, 3-(2"-hydroxy-3"-methoximpropyl)thymidine (HYMETH), by incubation with methoxylamine. nih.govoup.com

Table 1: Thymidine Adducts of this compound

Adduct NameStabilityFormation Conditions
N3-(2″-bromo-3″-oxopropyl)thymidineUnstableInitial product of reaction. nih.govresearchgate.net
N3-(2″-hydroxy-3″-oxopropyl)thymidine (diastereomers)StableFormed from the unstable intermediate. nih.govresearchgate.net
N3-(2″-oxo-3″-hydroxypropyl)thymidineStableSlowly formed from the diastereomers. oup.comnih.gov
3-(2"-hydroxy-3"-methoximpropyl)thymidine (HYMETH)StableFormed by treating the unstable adduct with methoxylamine. nih.govoup.com
Reaction with Deoxyguanosine (e.g., cyclic 1,N2-propanodeoxyguanosine adducts)

Research has identified two different regioisomers of 1,N2-cyclic deoxyguanosine adducts formed with this compound: a 6-hydroxy, 7-haloadduct (type A) and an 8-hydroxy, 7-haloadduct (type B). nih.gov The major adducts are the trans pairs of diastereomers for both types. nih.gov

Reaction with 2′-Deoxycytidine

This compound reacts with 2′-deoxycytidine under physiological conditions to produce exocyclic adducts. nih.gov The primary product identified is 3-(2'-deoxyribosyl)-7,8,9-trihydro-7-hydroxy-8-bromopyrimido[3,4-c]pyrimidin-2-one. This reaction proceeds most rapidly at acidic or neutral pH. nih.gov The formation of these adducts introduces two new chiral centers at the C-1 and C-2 positions of the original this compound molecule, leading to a mixture of diastereomers. nih.gov These 2'-deoxycytidine (B1670253) adducts are unstable in basic solutions and can undergo ring opening and hydrolytic deamination, which results in the formation of 2'-deoxyuridine (B118206) adducts. The reaction involves the addition of the exocyclic N4-nitrogen to the carbonyl carbon and a 1,4-addition of the endocyclic N3 nitrogen to the olefin, resulting in a cyclic, bromine-containing adduct. nih.gov

Reaction with 2′-Deoxyuridine

The reaction between this compound and 2′-deoxyuridine has also been characterized. This reaction can occur through two pathways: either directly from the reaction of this compound with 2'-deoxyuridine or as a result of the deamination of 2'-deoxycytidine adducts. The direct reaction yields an unstable intermediate, N3-(2"-bromo-3"-oxopropyl)-2'-deoxyuridine. The N3-alkylated 2'-deoxyuridines have been synthesized by reacting 2'-deoxyuridine with this compound. In contrast to the reaction with 2'-deoxycytidine, the reaction with 2'-deoxyuridine proceeds most rapidly at neutral or basic pH. nih.gov

Formation of Diastereomers in Nucleoside Adducts

The reaction of this compound with nucleosides often results in the formation of diastereomers. This is due to the creation of new chiral centers during the adduction process. For instance, in the reaction with 2'-deoxycytidine, two new chiral centers are formed from the C-1 and C-2 atoms of this compound, leading to a mixture of diastereomers for the resulting adduct. nih.gov Similarly, the reaction with thymidine produces diastereomers of N3-(2″-hydroxy-3″-oxopropyl)thymidine. nih.govresearchgate.net The formation of diastereomeric pairs of cyclic 1,N2-propanodeoxyguanosine adducts has also been observed. nih.gov

Stability and Decomposition of Adducts

RNA Adduct Formation by this compound

Non-covalent Interactions in this compound Complexes

Computational studies have provided insight into the non-covalent interactions that this compound can participate in, which are crucial for the formation and stabilization of molecular complexes.

This compound can act as a hydrogen bond donor through its formyl C-H group. acs.orgnih.gov Theoretical calculations on complexes between this compound and an N-tosyl-(S)-tryptophan-derived oxazaborolidinone catalyst revealed the presence of C-H···O hydrogen bonds. acs.orgnih.govacs.org Specifically, a favorable interaction occurs between the formyl C-H proton of this compound and a sulfonyl oxygen (C-H···O=S) of the catalyst. acs.orgnih.gov This type of non-classical hydrogen bond is a key factor in governing the stability of the molecular complex. acs.orgnih.gov

In addition to hydrogen bonding, π-stacking interactions play a significant role in the stabilization of this compound complexes. acs.orgnih.gov In the calculated structure of the complex with the N-tosyl-(S)-tryptophan-derived catalyst, π-stacking occurs between the electron-deficient π-system of the this compound molecule and the electron-rich indole (B1671886) ring of the tryptophan-derived part of the catalyst. acs.org Ab initio and density functional theory calculations confirm that these π-stacking interactions, along with C-H···O hydrogen bonds and donor-acceptor interactions, are critical in determining the structure and stability of the complex. acs.orgnih.govacs.org

Donor-Acceptor Interactions (e.g., B···O)

The chemical reactivity and molecular recognition of this compound are significantly influenced by non-covalent interactions, particularly donor-acceptor interactions. In these interactions, an electron-rich region of one molecule (the donor) interacts with an electron-deficient region of another (the acceptor). For this compound, the oxygen atom, with its lone pairs of electrons, and the bromine atom are key participants in such interactions.

Computational studies, specifically ab initio and density functional theory (DFT) calculations, have provided detailed insights into these interactions. A notable example is the interaction of this compound with Lewis acids, such as the N-tosyl-(S)-tryptophan-derived B-butyl-1,3,2-oxazaborolidin-5-one (NTOB) catalyst, which is utilized in Diels-Alder reactions. acs.orgacs.orgresearchgate.net

In the complex formed between this compound and NTOB, a distinct donor-acceptor interaction occurs between the lone pair of the oxygen atom on the acrolein moiety and the electron-deficient boron center of the NTOB catalyst. acs.orgacs.org This is referred to as a B···O interaction. This interaction is a critical component of a tridentate complexation, which also involves C-H···O hydrogen bonds and π-stacking interactions. acs.orgacs.orgnih.gov The coordination of this compound's oxygen lone pair (specifically the one syn to the formyl proton) to the boron atom is a primary binding event. acs.org

Research findings from computational analyses have quantified the energetics of these interactions. For the most stable complex of this compound and the NTOB catalyst (denoted as 1TS), the binding energy was calculated to be -93 kJ mol⁻¹, with a Gibbs free energy of complexation (ΔG₂₉₈) of -29 kJ mol⁻¹. acs.orgacs.orgresearchgate.net These values underscore the stability of the adduct formed through these non-covalent forces. The B···O interaction, in concert with other non-covalent forces like C-H···O hydrogen bonds, dictates the geometry and stability of the catalytic complex, which in turn influences the stereoselectivity of reactions like the Diels-Alder cycloaddition. acs.orgacs.orgnih.gov

The table below summarizes the key energetic data for the most stable complex formed between this compound and the NTOB catalyst as determined by computational methods.

Interaction ComplexCalculation MethodBinding Energy (kJ mol⁻¹)Gibbs Free Energy of Complexation (ΔG₂₉₈, kJ mol⁻¹)Key Interactions Identified
This compound-NTOB (1TS)Ab initio and DFT-93-29B···O donor-acceptor, C-H···O hydrogen bond, π-stacking

Data sourced from computational studies on the complexes between this compound and N-tosyl-(S)-tryptophan-derived B-butyl-1,3,2-oxazaborolidin-5-one (NTOB). acs.orgacs.orgresearchgate.net

Beyond interactions with boron-based Lewis acids, the bromine atom of this compound can also participate in halogen bonding. A halogen bond is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole"), interacting with a nucleophile or Lewis base. princeton.edu This is a type of donor-acceptor interaction where the halogen is the acceptor. While specific studies on this compound's Br···O halogen bonds were not detailed in the searched literature, the principles of halogen bonding suggest that the bromine atom in this compound, attached to an electron-withdrawing acrolein framework, would possess an electrophilic region capable of forming such bonds with oxygen-containing Lewis bases. princeton.edumdpi.com

Toxicological and Mutagenic Aspects of 2 Bromoacrolein

Genotoxicity and Mutagenicity Studies of 2-Bromoacrolein

Direct-Acting Mutagenicity in Salmonella typhimurium (TA100, TA104)

This compound (2-BA) has been identified as a potent direct-acting mutagen in multiple strains of Salmonella typhimurium. Research indicates that it causes mutations in S. typhimurium strain TA100, which is sensitive to base-pair substitution mutations, both with and without the presence of a metabolic activation system. nih.govnih.gov This suggests that 2-BA can directly interact with DNA to induce mutagenic effects.

Further studies have demonstrated that 2-BA is also mutagenic in S. typhimurium strain TA104. nih.gov The TA104 strain is particularly useful for detecting mutations at A:T base pairs, whereas TA100 primarily detects mutations at G:C base pairs. nih.gov The mutagenicity in both strains indicates that 2-BA can induce different types of base-pair substitutions. The potent bacterial mutagenicity of 2-BA and its parent compound, tris(2,3-dibromopropyl)phosphate (Tris-BP), has been well-documented in these bacterial assays. nih.gov

Clastogenic Effects

This compound has demonstrated clastogenic activity, meaning it can cause structural damage to chromosomes. Studies have shown that 2-BA is capable of inducing DNA single-stranded breaks. nih.gov This was observed through alkaline elution of DNA from Reuber hepatoma cells that were exposed to the compound. nih.gov

In studies using Drosophila, this compound was found to be positive in the chromosome loss (CL) test, indicating clastogenicity. oup.com The relative clastogenic efficiency, which compares the induction of chromosome loss to recessive lethal mutations, suggests that 2-BA has cross-linking potential. oup.comoup.com This is further supported by the finding that its parent compound, Tris-BP, is considered a cross-linking agent in Drosophila. ebi.ac.ukgrafiati.com The genotoxic profile of 2-BA in Drosophila, including its clastogenic and recombinagenic effects, mirrors that of Tris-BP. oup.com

DNA Binding and Adduct Characterization

This compound is known to covalently bind to DNA, forming DNA adducts, which are key to its genotoxic mechanism. inchem.org In vitro studies reacting [3-³H]this compound with various nucleic acids showed that it binds more readily to single-stranded DNA and RNA compared to double-stranded DNA. nih.gov

The characterization of these adducts has revealed several products. One major adduct identified is 3-(2"-bromo-3"-oxopropyl)thymidine, which forms from the reaction of 2-BA with thymidine (B127349). nih.gov This particular adduct is noted to be unstable. nih.gov Upon enzymatic hydrolysis of DNA modified by 2-BA, a significant portion of the radioactivity was associated with the decomposition products of this thymidine adduct, indicating it's a major reaction product. nih.gov

Additionally, the formation of cyclic 1,N²-(6,7-dihydroxy)-propanoguanine adducts has been observed, although this appears to be a minor pathway, accounting for only a small percentage of the total DNA binding. nih.gov Research has also identified the formation of adducts with 2'-deoxycytidine (B1670253). researchgate.net

Metabolic Activation Pathways Leading to this compound

Role of Cytochrome P450 in Metabolite Formation

The formation of this compound is a critical step in the metabolic activation of certain parent compounds, and this process is largely mediated by the cytochrome P450 (cyt. P450) enzyme system. oup.comnih.gov This enzymatic system, which is dependent on NADPH and oxygen, is responsible for the oxidative metabolism that leads to the generation of this potent mutagen. inchem.org Specifically, the bioactivation involves the oxidation of the parent compound, which then yields this compound. inchem.org

Studies utilizing deuterated analogs of parent compounds have provided strong evidence for the role of cyt. P450. oup.com For instance, the use of completely deuterated Tris-BP (D15-Tris-BP) resulted in a significant decrease in the formation of genotoxic metabolites, supporting the hypothesis that cyt. P450-mediated metabolism is the primary pathway for the genotoxicity of Tris-BP. ebi.ac.uk This enzymatic action is considered responsible for the high mutagenicity observed in bacterial assays when liver microsomes are used for metabolic activation. oup.comnih.gov

From Tris(2,3-dibromopropyl)phosphate (Tris-BP)

The flame retardant tris(2,3-dibromopropyl)phosphate (Tris-BP) is a well-studied precursor to this compound. nih.govnih.gov The metabolic conversion of Tris-BP to this compound is a key event in its mechanism of toxicity and carcinogenicity. This bioactivation is initiated by cytochrome P450-dependent oxidative debromination at the C-3 position of one of the 2,3-dibromopropyl groups of Tris-BP. iarc.fr This is followed by a β-elimination reaction that cleaves the phosphoester bond, releasing this compound. iarc.fr

This pathway has been confirmed through studies using isotopically labeled analogs of Tris-BP. nih.gov Research has shown that oxidation at the terminal (C-3) carbon of the propyl groups is the specific reaction that yields this compound, which has been identified as the major metabolite that binds to DNA. ebi.ac.uknih.gov The formation of this compound from Tris-BP is considered the most likely reason for the high mutagenicity of Tris-BP observed in in vitro bacterial tests that use rat liver microsomes for metabolic activation. oup.comnih.gov

From 1,2-Dibromo-3-chloropropane (B7766517) (DBCP)

This compound is a significant and potent direct-acting mutagen that can be formed in the body through the metabolic activation of the nematocide 1,2-dibromo-3-chloropropane (DBCP). nih.gov The primary mechanism for this conversion is an oxidative metabolic pathway mediated by the cytochrome P-450 enzyme system. nih.govdtic.mil This bioactivation process requires the presence of NADPH and oxygen and occurs within liver microsomes. nih.gov

The specific chemical reaction involves an initial oxidative dehalogenation at the C-1 position of the DBCP molecule. nih.gov This step is followed by a spontaneous beta-elimination reaction, which results in the formation of this compound. nih.gov Studies using selectively deuterated analogs of DBCP have confirmed this pathway; deuteration at both C-1 and C-3 positions markedly decreased the mutagenicity and the rate of this compound formation, correlating the two events. nih.gov The role of cytochrome P-450 is further substantiated by findings that typical inhibitors of this enzyme system reduce the mutagenicity of DBCP. nih.govdtic.mil This metabolic activation of DBCP to this compound is considered a major pathway responsible for the genotoxicity of DBCP. nih.gov

Effects on DNA Replication and Repair Mechanisms

Inhibition of DNA Synthesis

This compound has been shown to directly interfere with the fundamental process of DNA replication by inhibiting DNA synthesis. researchgate.netnih.gov When single-stranded DNA is modified by this compound, it becomes a poor template for DNA polymerases. researchgate.net Research has demonstrated that increasing levels of this compound modification on a DNA template lead to a corresponding decrease in DNA synthesis, as measured by the incorporation of radiolabelled nucleotides like [methyl-³H]dTTP. researchgate.netnih.gov

The mechanism of this inhibition involves the formation of DNA adducts that act as physical blockades to the progression of DNA polymerases, such as T7-polymerase and the Klenow fragment of E. coli DNA polymerase I. researchgate.netnih.gov Studies analyzing the termination sites of DNA replication on this compound-modified templates found that the synthesis frequently stops before deoxycytidine nucleotides. researchgate.netnih.gov This suggests the formation of specific deoxycytidine:this compound adducts that are particularly effective at halting the replication machinery. researchgate.netnih.gov This blocking of DNA replication by this compound-induced adducts is considered a potential source of the compound's clastogenic effects, which is the ability to cause breaks in chromosomes. nih.govebi.ac.uk

DNA Cross-linking Potential

This compound possesses the ability to form cross-links, but its primary mechanism appears to be the formation of DNA-protein cross-links rather than direct interstrand or intrastrand DNA cross-links. nih.govoup.com The process begins with this compound reacting with DNA to form adducts, such as an unstable adduct with thymidine. ebi.ac.uknih.gov

While this thymidine adduct does not appear to react with other deoxynucleosides to form DNA-DNA cross-links, its reactive aldehyde group can covalently bond with nucleophilic groups in amino acids. nih.govoup.com Specifically, the adduct has been shown to react with cysteine, a thiol-containing amino acid, but not with lysine (B10760008). nih.govoup.com Further experiments demonstrated that when single-stranded DNA is reacted with this compound in the presence of glutathione (B108866) (a thiol-containing tripeptide), the glutathione becomes bound to the DNA. nih.gov These findings indicate that the aldehyde group of the DNA adduct can react with thiol groups in proteins, resulting in the formation of protein-DNA cross-links. nih.govoup.cominchem.org In vivo studies in Drosophila provide further evidence; compounds that are known to be rapidly metabolized to this compound, such as tris(2,3-dibromopropyl)phosphate (Tris-BP), are effective cross-linking agents, suggesting that the resulting this compound forms DNA adducts that then cross-link to proteins. nih.govinchem.orgiarc.fr

Interactive Data Table: Summary of Research Findings

Topic Experimental System Observation Conclusion Reference(s)
Formation from DBCP Rat liver microsomes with DBCPFormation of this compound, which was correlated with mutagenicity. Inhibition by P-450 inhibitors.This compound is a major mutagenic metabolite of DBCP, formed via cytochrome P-450-mediated oxidation. nih.gov
Inhibition of DNA Synthesis In vitro DNA replication assays (T7-polymerase, Klenow fragment) with this compound-modified DNA templates.Decreased incorporation of [methyl-³H]dTTP. Replication frequently stopped before deoxycytidine nucleotides.This compound adducts block DNA polymerase, thereby inhibiting DNA synthesis. researchgate.netnih.gov
DNA Cross-linking Potential In vitro reactions of this compound-DNA adducts with nucleophiles (cysteine, lysine, glutathione).The adduct reacted with cysteine and glutathione, but not with lysine or other deoxynucleosides.This compound has the potential to form protein-DNA cross-links via its reactive aldehyde group. nih.govoup.com
DNA Cross-linking Potential In vivo studies in Drosophila with Tris-BP (a precursor to this compound).Tris-BP was identified as a cross-linking agent.Suggests that this compound, as a metabolite, forms DNA adducts that cross-link with proteins in a living organism. nih.govinchem.org

Computational Chemistry and Spectroscopic Analysis of 2 Bromoacrolein

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)

Quantum chemical calculations, including ab initio and density functional theory (DFT) methods, have been instrumental in understanding the molecular properties and reactivity of 2-bromoacrolein. These computational approaches provide insights into its structure, conformation, and interactions with other molecules.

The conformational preference of this compound, specifically the equilibrium between its s-cis and s-trans conformers, is a key aspect of its molecular structure. The s-cis and s-trans notations refer to the rotational isomers arising from the orientation around the single bond connecting the carbonyl group and the vinyl group.

Computational studies have explored these conformations, particularly in the context of chemical reactions. For instance, in Diels-Alder reactions, the conformation of this compound can influence the stereochemical outcome. sigmaaldrich.com DFT calculations have been used to investigate the transition states of such reactions, revealing that the s-trans conformer of acrolein is involved in certain catalyzed processes. rsc.org This is noteworthy because in some uncatalyzed Diels-Alder reactions, s-cis transition states are found to be more stable. sigmaaldrich.com

Furthermore, ¹H NMR studies have been used to determine that the anti-s-cis structure is the most stable conformation for a series of related compounds, and these experimental findings have been supported by DFT geometry optimizations. researchgate.net

The binding energies of complexes involving this compound have been a subject of computational investigation, shedding light on intermolecular interactions. Ab initio and density functional calculations have been employed to study the structures and binding energies of various complexes formed between this compound and other molecules, such as the N-tosyl-(S)-tryptophan-derived B-butyl-1,3,2-oxazaborolidin-5-one (NTOB) catalyst. rsc.orgnih.gov

These calculations have demonstrated that the chiral oxazaborolidinone catalyst can act as a tridentate complexation agent through a combination of B···O donor-acceptor, C-H···O hydrogen-bonded, and π-stacking interactions. rsc.orgnih.gov The most stable complex identified in these studies, denoted as 1TS, was predicted to have a significant binding energy of -93 kJ mol⁻¹ (ΔG₂₉₈ = -29 kJ mol⁻¹). rsc.orgnih.govumn.edu The stability of the four examined acrolein-NTOB complexes is primarily governed by the formyl C-H···O hydrogen bond and π-stacking interactions. rsc.org

The calculated properties of the most stable complex are consistent with experimental observations, including the absorption spectrum of the acrolein-NTOB complex. rsc.org

The geometries and energetics of transition states involving this compound are crucial for understanding its reactivity, particularly in cycloaddition reactions. DFT calculations have been a valuable tool for elucidating these transition states.

In the context of Diels-Alder reactions catalyzed by N-tosyl-(S)-tryptophan-derived oxazaborolidinone (NTOB), computational studies have provided an alternative model for the transition-state assembly. rsc.org This calculated model differs from previously proposed models in two key aspects: it involves the s-trans conformation of acrolein and favors a C-H···O interaction with the sulfonyl oxygen rather than the ring oxygen. rsc.org

More recent studies on catalytic asymmetric inverse-electron-demand oxa-Diels–Alder (IODA) reactions have also utilized DFT to explore the free energy profiles of the transition states. nih.gov These calculations help to rationalize the formation of the major products and understand the kinetic and thermodynamic favorability of different reaction pathways. nih.gov For example, in the reaction of α-bromoacrolein with α-methylstyrene, the generation of a cis-cyclobutane intermediate is found to be a kinetically favorable process. nih.gov

Binding Energies of Complexes

Spectroscopic Characterization Techniques

A variety of spectroscopic techniques are employed to characterize this compound and its reaction products, providing essential information about its structure and purity.

¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of this compound and its derivatives. While a specific, isolated spectrum for this compound is not detailed in the provided search results, its use in characterizing reaction products is well-documented.

For instance, in studies of the reaction between this compound and thymidine (B127349), 500 MHz ¹H and 75.43 MHz ¹³C NMR were used to identify the major product as 3-(2"-bromo-3"-oxopropyl)thymidine. acs.orgwho.int Similarly, the products of reactions with 2'-deoxycytidine (B1670253) and 2'-deoxyuridine (B118206) were characterized using ¹H and ¹³C NMR. acs.org The slow interconversion between rotamers of certain derivatives has been noted to sometimes complicate the acquisition of satisfactory ¹³C NMR spectra.

The following table provides an example of ¹H and ¹³C NMR data for a related α-bromoenal, 2-bromo-3-cyclohexylacrylaldehyde, which illustrates the typical chemical shifts observed for protons and carbons in such a system.

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
¹H9.18s-Aldehydic H
¹H6.96d9.1Vinylic H
¹³C186.5--Carbonyl C
¹³C160.0--Vinylic C-Br
¹³C126.8--Vinylic C-H
Data for 2-bromo-3-cyclohexylacrylaldehyde in CDCl₃.

Mass spectrometry, in its various forms, is a critical technique for the identification and analysis of this compound and its metabolites or adducts. The formation of this compound from the flame retardant tris(2,3-dibromopropyl) phosphate (B84403) (TBPP) has been studied using mass spectral analysis of selectively deuterated analogs. c13nmr.at This has helped to elucidate the mechanism of its formation, which involves an initial oxidative dehalogenation at C-3 followed by a beta-elimination reaction. c13nmr.at

A range of mass spectrometry techniques have been applied in the study of this compound and its reaction products:

Thermospray Mass Spectrometry has been used alongside NMR to identify the adducts formed between this compound and thymidine. acs.orgwho.int

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of biological samples containing TBPP and its metabolites, including this compound. c13nmr.at It has also been employed in a sensitive, selected ion monitoring procedure to identify stable adducts in reactions with single-strand oligodeoxynucleotides.

Electrospray Mass Spectrometry (ESI-MS) and Fast Atom Bombardment (FAB/MS) have been utilized to characterize the products of reactions between this compound and nucleosides like thymidine, 2'-deoxycytidine, and 2'-deoxyuridine. acs.org

PubChem provides predicted collision cross-section (CCS) values for various adducts of this compound, which is useful information for its identification via ion mobility-mass spectrometry.

Adduct m/z Predicted CCS (Ų)
[M+H]⁺134.94402115.5
[M+Na]⁺156.92596127.8
[M-H]⁻132.92946119.2
[M+NH₄]⁺151.97056140.8
[M+K]⁺172.89990118.3
[M+H-H₂O]⁺116.93400117.2
[M+HCOO]⁻178.93494137.5
[M+CH₃COO]⁻192.95059170.6
Data sourced from PubChem.

Ultraviolet (UV) Spectroscopy

The electronic absorption spectrum of this compound is characterized by transitions involving the π electrons of the carbon-carbon double bond and the carbonyl group, as well as the non-bonding (n) electrons of the oxygen atom. As an α,β-unsaturated aldehyde, its structure gives rise to distinct absorption bands in the ultraviolet region.

The two primary electronic transitions expected for this compound are the π→π* and n→π* transitions. libretexts.orglibretexts.org The π→π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, is typically of high intensity. Due to the conjugation between the C=C and C=O groups, this transition is shifted to a longer wavelength compared to isolated chromophores. libretexts.orglibretexts.org For α,β-unsaturated aldehydes, this intense absorption band generally appears above 200 nm. libretexts.org

The n→π* transition involves the promotion of a non-bonding electron from the oxygen atom to a π* antibonding orbital. libretexts.orgmasterorganicchemistry.com This transition is characteristically of much lower intensity than the π→π* transition. For carbonyl compounds, this absorption is typically observed in the 270–300 nm region. masterorganicchemistry.comazooptics.com The presence of bromine as a substituent may induce minor shifts in the absorption maxima of these transitions.

Table 1: Expected Ultraviolet (UV) Absorption Data for this compound

TransitionWavelength (λ_max) Range (nm)Molar Absorptivity (ε)Chromophore
π→π> 200HighC=C-C=O
n→π270 - 300LowC=O

Infrared (IR) Spectroscopy

The infrared (IR) spectrum of this compound provides valuable information about its molecular structure by revealing the vibrational frequencies of its functional groups. The key absorptions are associated with the carbonyl group (C=O), the carbon-carbon double bond (C=C), and the carbon-bromine bond (C-Br).

The most prominent feature in the IR spectrum is the strong absorption band due to the C=O stretching vibration. libretexts.orglibretexts.org For α,β-unsaturated aldehydes, this peak is typically found in the range of 1710–1665 cm⁻¹. orgchemboulder.comspectroscopyonline.com The conjugation lowers the frequency compared to a saturated aldehyde because the electron delocalization weakens the C=O double bond. spectroscopyonline.com

The stretching vibration of the carbon-carbon double bond (C=C) also gives rise to a characteristic absorption. In alkenes, this peak generally appears in the 1680–1640 cm⁻¹ region. libretexts.orglibretexts.org Its intensity can vary.

The carbon-bromine (C-Br) single bond stretch is found in the fingerprint region of the spectrum, which is typically complex. oregonstate.edu For alkyl halides, the C-Br stretching vibration occurs in the range of 690–515 cm⁻¹. orgchemboulder.comscribd.com This absorption confirms the presence of the halogen in the molecule.

Other notable absorptions would include the C-H stretching vibrations for the aldehydic and vinylic protons.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Carbonyl (C=O)Stretch1710 - 1665Strong
Alkene (C=C)Stretch1680 - 1640Medium
Bromoalkane (C-Br)Stretch690 - 515Medium to Strong

Applications of 2 Bromoacrolein in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Molecules

The reactivity of 2-bromoacrolein makes it an important intermediate in the synthesis of a wide range of complex organic compounds. ontosight.ai Its utility spans across the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.ai

This compound is a precursor in the synthesis of various pharmaceuticals and agrochemicals. ontosight.ai For instance, it is a starting material in the preparation of 3'-nitro-2'-hydroxybiphenyl-3-carboxylic acid, a key intermediate for the drug Eltrombopag. google.com The synthesis involves a Michael addition reaction between this compound and nitromethane. google.com Additionally, it has been utilized in the synthesis of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, some of which have shown analgesic and antiproliferative activities. nih.gov In the agrochemical sector, the development of new pesticides sometimes involves intermediates that can be derived from α,β-unsaturated aldehydes like this compound. annualreviews.org

The application of this compound extends to the synthesis of compounds with potential antiviral and anticancer properties. ontosight.ai It has been used as a precursor for antiviral agents, highlighting its importance in medicinal chemistry. ontosight.aigoogle.com The α-haloacrolyl moiety, present in this compound, is a feature of several cytotoxic natural products and anticancer drug candidates like brostallicin. nih.gov The mechanism of action for some of these compounds involves the alkylation of DNA, which interferes with cell division and replication, a key process in cancer progression. ontosight.ainih.gov Research has shown that this compound can react with DNA components like 2'-deoxycytidine (B1670253) and 2'-deoxyuridine (B118206), forming adducts that can block DNA replication. researchgate.netresearchgate.net

This compound plays a crucial role in the total synthesis of complex natural products. A notable example is the enantioselective total synthesis of eunicenone A. nih.govresearchgate.net A key step in this synthesis is a highly effective Diels-Alder reaction between this compound and a diene, catalyzed by a chiral Lewis acid, which proceeds with high yield and enantioselectivity. nih.govresearchgate.net This reaction demonstrates the utility of this compound in constructing complex stereochemical architectures found in natural products. Furthermore, it has been employed in the synthesis of chiral 7-oxabicyclo[2.2.1]heptene derivatives through an enantioselective Diels-Alder reaction with furan (B31954), providing a pathway to various chiral natural products. rsc.org

Antiviral and Anticancer Agents

Chemical Probe in Mechanistic Enzymology

Beyond its role as a synthetic intermediate, this compound serves as a chemical probe to investigate the mechanisms of enzyme-catalyzed reactions. ontosight.ai Its reactivity allows it to interact with and modify biological macromolecules, providing insights into enzyme function. ontosight.ai For example, it is a metabolite of the flame retardant tris(2,3-dibromopropyl)phosphate (Tris-BP) and has been shown to be a direct-acting mutagen that binds to DNA. nih.gov Studies on its interaction with DNA and its ability to block DNA replication by polymerases have helped to elucidate the molecular mechanisms of its genotoxicity. researchgate.net

Chiral Synthesis and Enantioselective Catalysis

This compound is a key dienophile in enantioselective Diels-Alder reactions, a powerful tool for constructing chiral molecules. organic-chemistry.orgwiley-vch.de The development of chiral Lewis acid catalysts has enabled highly enantioselective cycloadditions involving this compound. For instance, chiral indium(III) complexes have been shown to catalyze the Diels-Alder reaction of this compound with various dienes, yielding products with excellent enantioselectivities. organic-chemistry.orgwiley-vch.de Similarly, chiral titanium complexes derived from BINOL have been used to catalyze the reaction between this compound and cyclopentadiene (B3395910) with high enantioselectivity. tandfonline.com These methods provide access to enantiomerically enriched building blocks that are valuable in the synthesis of pharmaceuticals and other biologically active compounds.

Catalyst Design and Development Utilizing this compound Reactivity

The reactivity of this compound has also influenced the design and development of new catalysts. The study of its interactions with chiral catalysts in Diels-Alder reactions has led to a deeper understanding of the factors that govern enantioselectivity. lookchem.comacs.org For example, computational studies have examined the complex formed between this compound and a chiral oxazaborolidinone catalyst, revealing the importance of non-covalent interactions such as hydrogen bonding and π-stacking in determining the stereochemical outcome of the reaction. acs.org This knowledge can be applied to the rational design of more efficient and selective catalysts for a variety of asymmetric transformations. Research into chiral aluminum and copper complexes for catalyzing Diels-Alder reactions with dienophiles like this compound further highlights this area of development. scielo.br

Future Directions and Emerging Research Avenues for 2 Bromoacrolein

Exploration of Novel Synthetic Methodologies

The classical synthesis of 2-bromoacrolein involves the reaction of acrolein with bromine, which presents challenges related to handling hazardous reagents and controlling selectivity. ontosight.ai Emerging research is focused on developing more efficient, safer, and environmentally benign synthetic routes.

Future exploration will likely prioritize:

Catalytic Approaches: The development of catalytic systems, potentially using transition metals or organocatalysts, could offer milder reaction conditions and improved yields, minimizing the formation of byproducts.

Green Chemistry Principles: A significant push is toward "green and clean methodologies" for synthesizing biologically important molecules. dokumen.pub This involves using less hazardous solvents, reducing waste, and improving atom economy. Applying these principles to this compound synthesis is a key area for development.

Flow Chemistry: Continuous flow reactors could provide better control over reaction parameters (temperature, mixing, reaction time) for the synthesis of this highly reactive compound, enhancing safety and scalability.

Alternative Brominating Agents: Investigating alternative, less hazardous brominating agents to replace elemental bromine could significantly improve the safety profile of the synthesis process.

Advanced Mechanistic Investigations of Reactivity

The high reactivity of this compound, stemming from its aldehyde group and bromine atom, makes it prone to both nucleophilic substitution and addition reactions. ontosight.ai While it has been effectively used as a chemical probe to study enzyme reaction mechanisms ontosight.ai and as a versatile dienophile in Diels-Alder reactions acs.orgdokumen.pub, a deeper mechanistic understanding is required.

Future research avenues include:

Kinetic Studies: Detailed kinetic analysis of its reactions, such as cycloadditions and reactions with biological nucleophiles, will provide quantitative data on reaction rates and influencing factors.

Intermediate Trapping: Advanced spectroscopic techniques could be employed to detect and characterize transient intermediates formed during its reactions, offering a clearer picture of the reaction pathways.

Stereoselectivity in Cycloadditions: Further investigation into the factors controlling stereoselectivity in its Diels-Alder reactions, particularly those catalyzed by chiral Lewis acids, is crucial for its application in asymmetric synthesis. acs.orgdokumen.pubscribd.com Understanding the role of noncovalent interactions between the catalyst, diene, and this compound is a key aspect of this research. acs.org

Computational Studies on Biological Interactions and Toxicological Mechanisms

This compound is recognized as a potent mutagen and a reactive metabolite of environmental contaminants like the flame retardant tris(2,3-dibromopropyl)phosphate (Tris-BP) and the nematicide 1,2-dibromo-3-chloropropane (B7766517) (DBCP). researchgate.netdntb.gov.ua Computational chemistry offers a powerful tool to investigate the molecular basis of its toxicity.

Key areas for future computational research include:

Modeling Adduct Formation: Quantum mechanical (QM) and molecular dynamics (MD) simulations can model the reaction of this compound with biological macromolecules, such as DNA bases and amino acid residues in proteins. This can help predict the most likely sites of adduction and the structure of the resulting adducts. researchgate.net

Elucidating Reaction Mechanisms: Computational studies can map the potential energy surfaces for reactions between this compound and biological targets, identifying transition states and reaction barriers to explain its high reactivity and mutagenic activity. inchem.orgnih.gov

Structure-Toxicity Relationships: By computationally modeling derivatives of this compound, researchers can develop quantitative structure-activity relationship (QSAR) models. These models can predict the toxicity of related compounds and guide the design of safer alternatives.

Investigating Noncovalent Interactions: Detailed computational analyses have already begun to reveal the importance of noncovalent interactions, such as hydrogen bonds and π-stacking, in the binding of this compound within catalyst active sites. researchgate.netacs.orgresearchgate.net Extending these studies to its interactions with biological receptors could provide critical insights into its toxicological mechanisms.

Table 1: Focus of Computational Studies on this compound

Research FocusComputational MethodObjective
Catalyst-Substrate Binding Density Functional Theory (DFT)To understand the role of noncovalent interactions (e.g., π-stacking) in enantioselective catalysis. researchgate.netacs.org
Mutagenicity Quantum Chemical MethodsTo relate the electronic structure of this compound and similar compounds to their mutagenic potential. researchgate.netinchem.org
Reaction Mechanisms Quantum Mechanics (QM)To model transition states and binding energies in reactions involving this compound, such as in catalyst complexes. nih.gov

Development of New Applications in Materials Science and Medicinal Chemistry

The reactivity of this compound makes it a valuable building block in synthetic chemistry, with established use as an intermediate for pharmaceuticals and agrochemicals. ontosight.ai Future research aims to leverage its unique structure for creating novel materials and a new generation of therapeutic agents.

Potential emerging applications include:

Functional Polymers: The presence of a polymerizable double bond and two reactive functional groups (aldehyde and bromine) makes this compound a candidate monomer for the synthesis of functional polymers. These polymers could have applications in coatings, adhesives, or as reactive scaffolds for further chemical modification. Its potential in polymer science has been noted as an area for exploration.

Medicinal Chemistry Scaffolds: this compound is a precursor in the synthesis of antiviral and anticancer agents. ontosight.ai It has been used to construct complex natural product skeletons, such as virosaine A, and key intermediates for prostaglandins. acs.orgresearchgate.netresearchgate.net Future work could focus on using it as a starting point for diversity-oriented synthesis to generate libraries of novel compounds for drug discovery programs, targeting a broader range of diseases.

Bioconjugation: The ability of this compound to react with nucleophiles like amino and thiol groups could be harnessed for bioconjugation applications, such as linking molecules to proteins or other biomolecules for diagnostic or therapeutic purposes.

Environmental Chemistry and Remediation Strategies for this compound-Related Compounds

The formation of this compound as a toxic metabolite from pesticides and flame retardants necessitates research into its environmental fate and potential remediation. dntb.gov.ua Understanding how this compound behaves in soil and water and developing methods to mitigate its impact are critical environmental goals.

Future research should focus on:

Environmental Fate and Transport: Studies are needed to determine the persistence of this compound in different environmental compartments (water, soil, air). This includes investigating its transport properties and degradation pathways, both biotic (microbial degradation) and abiotic (hydrolysis, photolysis).

Degradation Product Analysis: Identifying the breakdown products of this compound in the environment is crucial to assess whether these products are more or less toxic than the parent compound.

Development of Remediation Technologies: Research into specific remediation strategies is required. This could involve bioremediation approaches using microorganisms capable of degrading this compound, or chemical remediation methods such as advanced oxidation processes to break it down into harmless substances.

Monitoring and Detection: Developing sensitive and selective analytical methods for detecting low concentrations of this compound in environmental samples is essential for monitoring contamination and assessing the effectiveness of remediation efforts.

Q & A

Basic: What are the standard protocols for synthesizing 2-Bromoacrolein, and how can its purity be validated?

Answer:
this compound is typically synthesized via the bromination of acrolein derivatives. A validated method involves the reaction of 3-buten-2-one with bromine under controlled conditions (e.g., low temperature to prevent polymerization) . Post-synthesis, purity is assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and detect impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural validation, focusing on characteristic peaks for the α,β-unsaturated aldehyde and bromine substituent .

Basic: How does this compound’s reactivity differ from non-halogenated acrolein derivatives in Michael addition reactions?

Answer:
The bromine substituent in this compound enhances electrophilicity at the β-carbon, facilitating nucleophilic attack in Michael additions. Comparative kinetic studies using UV-Vis spectroscopy or stopped-flow techniques can quantify reaction rates. For example, trialkylboranes undergo 1,4-addition with this compound more readily than with acrolein, as demonstrated by monitoring intermediate formation via time-resolved NMR . Control experiments with non-halogenated analogs are essential to isolate electronic effects .

Advanced: What computational methods are suitable for modeling the electronic structure of this compound, and how do they inform reaction pathway predictions?

Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) are used to model electron distribution, particularly the electrophilic β-carbon. Frontier molecular orbital (FMO) analysis reveals the HOMO-LUMO gap, predicting regioselectivity in cycloadditions or nucleophilic attacks. Solvent effects are incorporated via polarizable continuum models (PCM). Validation against experimental NMR chemical shifts (e.g., ¹³C for carbonyl groups) ensures accuracy .

Advanced: How can researchers resolve contradictions in reported reaction yields of this compound-mediated syntheses?

Answer:
Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature). A systematic approach includes:

  • Reproducibility checks : Replicate reported protocols with strict control of variables.
  • In situ monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate formation.
  • Statistical analysis : Apply multivariate regression to identify yield dependencies on parameters like catalyst loading or solvent .
    Comparative studies should reference primary literature to contextualize discrepancies .

Basic: What are the optimal storage conditions for this compound to prevent degradation?

Answer:
this compound is prone to polymerization and oxidation. Storage under inert atmosphere (argon or nitrogen) at –20°C in amber vials is recommended. Stability is monitored via periodic GC-MS analysis. Adding stabilizers (e.g., hydroquinone) at 0.1% w/w can inhibit radical-mediated degradation. Degradation products are identified using LC-MS/MS .

Advanced: How does the bromine atom in this compound influence its behavior in Diels-Alder reactions compared to other halogenated aldehydes?

Answer:
The bromine’s electron-withdrawing effect increases dienophile reactivity. Competitive Diels-Alder experiments (e.g., with 2-chloroacrolein) under identical conditions reveal rate differences via kinetic profiling. Transition-state modeling (DFT) highlights bromine’s role in lowering activation energy. Experimental validation uses differential scanning calorimetry (DSC) to measure exothermicity and X-ray crystallography to confirm adduct regiochemistry .

Basic: What spectroscopic techniques are most effective for characterizing this compound in complex mixtures?

Answer:

  • NMR : ¹H NMR identifies vinyl proton splitting patterns (J-values); ¹³C NMR confirms carbonyl (δ ~190 ppm) and brominated carbon (δ ~110 ppm).
  • IR : Strong absorbance near 1720 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br stretch).
  • MS : Electron ionization (EI) fragments the molecule at the C-Br bond (m/z 105/107 for [CH₂=CHCHO]+ and Br isotope patterns) .

Advanced: How can researchers design experiments to probe the role of this compound in tandem reaction cascades (e.g., halogenation followed by cyclization)?

Answer:

  • Stepwise analysis : Use quench-flow techniques to isolate intermediates.
  • Isotopic labeling : Introduce ²H or ¹³C at specific positions to track bond formation.
  • Computational mapping : Identify rate-determining steps via DFT.
  • Cross-validation : Compare results with analogous reactions using 2-iodoacrolein to assess halogen effects .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Use fume hoods and personal protective equipment (gloves, goggles).
  • Monitor airborne concentrations via gas detectors (detection limit ~1 ppm).
  • Neutralize spills with sodium bicarbonate or specialized halogen absorbents.
  • Toxicity data (LD50, LC50) from primary literature must guide risk assessments .

Advanced: How can meta-analyses of existing literature on this compound address gaps in mechanistic understanding?

Answer:

  • Systematic reviews : Use databases like SciFinder or Reaxys to collate kinetic/thermodynamic data.
  • Contradiction resolution : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .
  • Machine learning : Train models on reaction outcomes to predict unexplored pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.